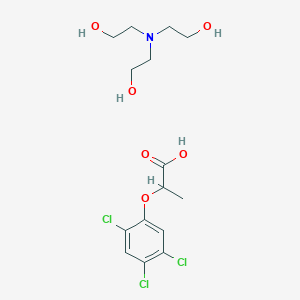
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium is a chemical compound that combines the properties of tris(2-hydroxyethyl)ammonium and 2-(2,4,5-trichlorophenoxy)propionate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate typically involves the reaction of tris(2-hydroxyethyl)amine with 2-(2,4,5-trichlorophenoxy)propionic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Tris(2-hydroxyethyl)amine+2-(2,4,5-trichlorophenoxy)propionic acid→Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tris(2-hydroxyethyl)ammonium moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cell membranes and metabolic pathways.
Medicine: Research has explored its potential as an antitumor agent due to its ability to disrupt cell metabolism.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with cellular components. The compound can increase the permeability of cell membranes, leading to disruption of metabolic processes. This effect is particularly significant in rapidly dividing cells, making it a potential antitumor agent. The molecular targets and pathways involved include the disruption of membrane integrity and interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium 4-halo-2-methylphenoxyacetates
- Tris(2-hydroxyethyl)isocyanurate triacrylate
Uniqueness
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium is unique due to the presence of the trichlorophenoxy group, which imparts specific chemical and biological properties
特性
CAS番号 |
17369-89-0 |
|---|---|
分子式 |
C15H22Cl3NO6 |
分子量 |
418.7 g/mol |
IUPAC名 |
2-(2,4,5-trichlorophenoxy)propanoate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C9H7Cl3O3.C6H15NO3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;8-4-1-7(2-5-9)3-6-10/h2-4H,1H3,(H,13,14);8-10H,1-6H2 |
InChIキー |
IANQCWWLVIJHNX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)N(CCO)CCO |
正規SMILES |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)[NH+](CCO)CCO |
Key on ui other cas no. |
17369-89-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















